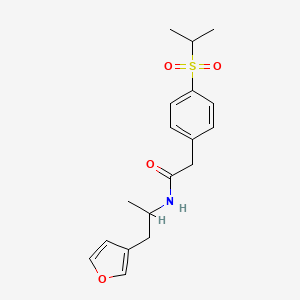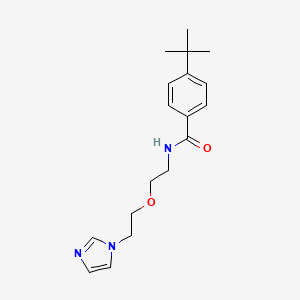
5-Methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alpha(1)-adrenoceptor Antagonists Design
Research has focused on the design, synthesis, and biological evaluation of compounds with alpha(1)-adrenoceptor blocking properties, utilizing a pharmacophore model. The structural optimization of compounds, including variations in heteroaromatic rings and the analysis of chemical features for selectivity towards alpha(1)-AR, underlines the compound's potential as a therapeutic agent. This has implications for developing medications targeting cardiovascular conditions and urinary retention disorders (L. Betti et al., 2002).
Benzodiazepine Receptor Binding
Another study explored the synthesis of 3,6-disubstituted pyridazino[4,3-c]isoquinolines and their ability to inhibit the binding of [3H]diazepam to rat brain receptors, indicating a potential for anxiety and convulsion management without the anticonvulsant properties typically associated with benzodiazepines (E. Toja et al., 1985).
D4 Dopamine Receptor Agonism
A study on novel arylpiperazine derivatives showed significant affinity and selectivity for D4 dopamine receptors. One compound, PIP3EA, demonstrated substantial agonist efficacy, suggesting its potential in treating disorders related to the dopaminergic system, such as Parkinson's disease and schizophrenia (C. Enguehard-Gueiffier et al., 2006).
Heterocyclic Compounds Synthesis
Research on the synthesis of heterocyclic compounds from 2-arylmethylene-4-oxobutanhydrazides highlights the compound's role in generating pyridazinones, pyrrolones, and pyrazolones. This versatility is crucial for the development of new agrochemicals and pharmaceuticals, demonstrating the compound's utility in organic synthesis and drug discovery (M. H. Soliman et al., 2022).
Corrosion Inhibition
A study on pyranopyrazole derivatives, including their synthesis and investigation as corrosion inhibitors for mild steel in HCl solution, showcases the compound's potential in industrial applications, particularly in extending the lifespan of metal structures and components in corrosive environments (M. Yadav et al., 2016).
Eigenschaften
IUPAC Name |
5-methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-17-8-10-19(11-9-17)27-21(28)16-20(30-2)22(24-27)23(29)26-14-12-25(13-15-26)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAKNVGOYSNEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2460028.png)

![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one](/img/structure/B2460030.png)
![5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2460032.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2460035.png)

![Ethyl 4-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2460037.png)




![2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole](/img/structure/B2460047.png)

